N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isochroman moiety with a pyrazole ring, which may contribute to its distinctive chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with a suitable alkylating agent to introduce the isochroman-3-ylmethyl group.
Pyrazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism by which N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential interactions with DNA could influence gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
- N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide
- N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide
Uniqueness
N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methoxy-N,1-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19(17(21)15-10-20(2)18-16(15)22-3)9-14-8-12-6-4-5-7-13(12)11-23-14/h4-7,10,14H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPNYDMJSWVUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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